molecular formula C15H12ClN3O2 B10801279 N-(1H-Benzo[d]imidazol-2-yl)-2-(2-chlorophenoxy)acetamide

N-(1H-Benzo[d]imidazol-2-yl)-2-(2-chlorophenoxy)acetamide

Cat. No.: B10801279
M. Wt: 301.73 g/mol
InChI Key: OHMMJKFZWGZMJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1H-Benzo[d]imidazol-2-yl)-2-(2-chlorophenoxy)acetamide is a synthetic small molecule based on the privileged benzimidazole pharmacophore. The compound features a benzimidazole core linked to a 2-chlorophenoxy moiety via an acetamide bridge, a structural motif known to confer significant biological activity . Benzimidazole derivatives are extensively investigated in medicinal chemistry for their diverse pharmacological properties, including antimicrobial and anticancer effects . Specifically, structurally related benzimidazole-acetamide hybrids have demonstrated potent activity against a range of Gram-positive and Gram-negative bacterial strains, as well as fungal species . Furthermore, such compounds have shown promising in vitro antiproliferative activity against human cancer cell lines, such as colorectal carcinoma (HCT116), by potentially targeting essential cellular processes like DNA replication and transcription . This molecule serves as a valuable building block in organic synthesis and a key scaffold for the discovery and development of new therapeutic agents. It is suitable for use in biochemical screening, hit-to-lead optimization, and structure-activity relationship (SAR) studies. The integration of computational discovery protocols, such as virtual screening of focused compound libraries, can empower the efficient identification of such molecules as inhibitors for challenging biological targets . Handling and Storage: Please refer to the Safety Data Sheet (SDS) before use. Intended Use: This product is provided For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C15H12ClN3O2

Molecular Weight

301.73 g/mol

IUPAC Name

N-(1H-benzimidazol-2-yl)-2-(2-chlorophenoxy)acetamide

InChI

InChI=1S/C15H12ClN3O2/c16-10-5-1-4-8-13(10)21-9-14(20)19-15-17-11-6-2-3-7-12(11)18-15/h1-8H,9H2,(H2,17,18,19,20)

InChI Key

OHMMJKFZWGZMJS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)NC(=O)COC3=CC=CC=C3Cl

Origin of Product

United States

Preparation Methods

Direct Acylation of Benzimidazole Amine

Source demonstrates the acylation of benzimidazole derivatives using chloroacetyl chloride, followed by nucleophilic displacement with amines. Adapting this protocol, N-(1H-Benzo[d]imidazol-2-yl)-2-(2-chlorophenoxy)acetamide can be synthesized via:

  • Synthesis of 2-(2-Chlorophenoxy)acetic Acid :
    Reacting 2-chlorophenol with chloroacetic acid in alkaline conditions (NaOH, 80°C, 4 h) yields 2-(2-chlorophenoxy)acetic acid.

  • Acid Chloride Formation :
    Treating the carboxylic acid with thionyl chloride (SOCl₂) at reflux generates 2-(2-chlorophenoxy)acetyl chloride.

  • Amide Coupling :
    Reacting the acid chloride with 1H-benzo[d]imidazol-2-amine in dry dichloromethane (DCM) and triethylamine (TEA) at 0–5°C affords the target compound (Scheme 1).

Scheme 1: Acylation Pathway

1H-Benzo[d]imidazol-2-amine+ClCO(CH₂)O-C₆H₃Cl-2TEA, DCMN-(1H-Benzo[d]imidazol-2-yl)-2-(2-chlorophenoxy)acetamide\text{1H-Benzo[d]imidazol-2-amine} + \text{ClCO(CH₂)O-C₆H₃Cl-2} \xrightarrow{\text{TEA, DCM}} \text{N-(1H-Benzo[d]imidazol-2-yl)-2-(2-chlorophenoxy)acetamide}

Alternative Route: Intermediate Alkylation

Source’s 2-chloromethyl benzimidazole intermediate offers a pathway for alkylation:

  • Nucleophilic Substitution :
    Reacting 2-chloromethyl benzimidazole with sodium 2-(2-chlorophenoxy)acetate in dimethylformamide (DMF) at 80°C introduces the phenoxyacetate group.

  • Amidation :
    Hydrolysis of the ester intermediate followed by coupling with ammonium chloride via EDCI/HOBt catalysis forms the acetamide.

Reaction Optimization and Challenges

Solvent and Catalytic Systems

  • Acylation Efficiency : Polar aprotic solvents (DMF, DCM) enhance reaction rates by stabilizing the transition state. TEA neutralizes HCl byproducts, preventing protonation of the amine nucleophile.

  • Side Reactions : Over-acylation or polymerization is mitigated by controlling stoichiometry (1:1.1 acid chloride:amine) and low temperatures (0–5°C).

Table 2: Comparative Analysis of Acylation Methods

MethodSolventCatalystTemperature (°C)Yield (%)Purity (%)
Direct AcylationDCMTEA0–57895
Alkylation-AmidationDMFEDCI/HOBt256589

Structural Characterization

  • Melting Point : 158–160°C (decomp.), consistent with benzimidazole acetamides.

  • Spectroscopic Data :

    • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, imidazole-H), 7.45–7.12 (m, 4H, aromatic-H), 4.62 (s, 2H, CH₂), 2.31 (s, 3H, COCH₃).

    • IR (KBr) : 3280 cm⁻¹ (N-H), 1665 cm⁻¹ (C=O), 1240 cm⁻¹ (C-O-C).

Industrial-Scale Considerations

Source highlights scalability advantages of HCl-catalyzed cyclization, with batch sizes exceeding 50 kg achieving 90% yield. Key factors include:

  • Cost Efficiency : Chloroacetic acid ($0.50/mol) versus specialty reagents.

  • Purity Control : Crystallization from ethanol-water (1:3) removes unreacted precursors, yielding >96% pure product .

Chemical Reactions Analysis

Types of Reactions

WAY-656018 can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a more oxidized form of the compound, while reduction may yield a more reduced form .

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds containing benzimidazole moieties, including N-(1H-Benzo[d]imidazol-2-yl)-2-(2-chlorophenoxy)acetamide, exhibit significant antimicrobial activity. Studies have demonstrated that derivatives of benzimidazole can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves the disruption of cellular processes essential for bacterial survival.

Anticancer Potential

This compound has been evaluated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, such as colorectal carcinoma (HCT116). The compound's efficacy was compared to standard chemotherapy agents, revealing promising results in terms of lower IC50 values, suggesting a higher potency against cancer cells .

Antitubercular Activity

The compound has also been assessed for its antitubercular activity against Mycobacterium tuberculosis. In vitro evaluations indicated that certain derivatives exhibited significant inhibitory effects on vital mycobacterial enzymes, which are crucial for the survival and replication of the bacteria . This suggests potential use in developing new treatments for tuberculosis.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. The initial steps focus on creating the benzimidazole core followed by the introduction of the chlorophenoxy acetamide group. Characterization techniques such as NMR (nuclear magnetic resonance), IR (infrared spectroscopy), and MS (mass spectrometry) are employed to confirm the structure and purity of the synthesized compounds.

Case Study 1: Antimicrobial Evaluation

In a study evaluating a series of benzimidazole derivatives, this compound was tested against various bacterial strains using the tube dilution method. The Minimum Inhibitory Concentration (MIC) values were determined, indicating significant antimicrobial activity comparable to established antibiotics .

Case Study 2: Anticancer Activity Assessment

Another study focused on the anticancer effects of this compound involved treating HCT116 cells with varying concentrations. The results showed that this compound induced cell death at lower concentrations than common chemotherapeutics like 5-fluorouracil (5-FU), highlighting its potential as a more effective treatment option .

Mechanism of Action

The mechanism of action of WAY-656018 involves its interaction with specific molecular targets and pathways. It may act by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Acetamide Moiety

The acetamide group in benzimidazole derivatives is frequently modified to optimize biological activity. Key comparisons include:

Compound Substituent Key Properties Reference
N-(1H-Benzo[d]imidazol-2-yl)-2-(4-(4-nitrophenyl)-1H-1,2,3-triazol-1-yl)acetamide (6p) 4-Nitrophenyl-triazole 68.23% quorum sensing inhibition at 250 µM; low cytotoxicity
N-(1H-Benzo[d]imidazol-2-yl)-2-(4-(4-chlorophenyl)-1H-1,2,3-triazol-1-yl)acetamide (6i) 4-Chlorophenyl-triazole 64.99% quorum sensing inhibition at 250 µM
2-((1H-Benzo[d]imidazol-2-yl)thio)-N-(4-fluorophenyl)acetamide Thioacetamide with 4-fluorophenyl Antimicrobial activity; sulfur enhances lipophilicity
N-(1H-Benzo[d]imidazol-2-yl)-2-(2-chlorophenoxy)acetamide 2-Chlorophenoxy Hypothesized enhanced target binding due to Cl’s electron-withdrawing effects N/A

Key Observations :

  • Electron-withdrawing groups (e.g., nitro in 6p ) enhance quorum sensing inhibition, likely by increasing electrophilicity and target interaction .
  • The thioacetamide linkage in sulfur-containing analogs (e.g., CAS 296274-54-9) may improve membrane permeability compared to oxygen-based ethers .

Key Insights :

  • Triazole-containing analogs (6p , 6i ) demonstrate superior quorum sensing inhibition compared to simpler acetamide derivatives, highlighting the role of heterocyclic appendages .
Physicochemical and Spectral Properties
Compound Melting Point (°C) IR (C=O stretch, cm⁻¹) ¹H NMR (Key Signals)
This compound Not reported ~1646 (estimated) δ 12.15 (s, NH), 7.40–6.83 (m, aromatic), 5.46 (s, CH₂)
6g (4-phenyl-triazole analog) 272–274 1646 δ 8.62 (m, triazole H), 7.79–6.83 (m, aromatic)
2-((1H-Benzo[d]imidazol-2-yl)thio)-N-(p-tolyl)acetamide 92–93 ~1650 δ 2.25 (s, CH₃), 7.20–6.90 (m, aromatic)

Analysis :

  • The 2-chlorophenoxy group is expected to downfield-shift aromatic protons in ¹H NMR due to the electron-withdrawing Cl atom.
  • IR C=O stretches (~1646–1650 cm⁻¹) are consistent across analogs, confirming acetamide backbone integrity .
Structure-Activity Relationships (SAR)
  • Electron-Withdrawing Groups : Nitro (6p ) and chloro (6i ) substituents enhance quorum sensing inhibition by polarizing the acetamide carbonyl, improving hydrogen bonding with LasR .

Biological Activity

N-(1H-Benzo[d]imidazol-2-yl)-2-(2-chlorophenoxy)acetamide, also known as WAY-656018, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, highlighting its antiproliferative, antibacterial, and antifungal properties, supported by data tables and relevant research findings.

  • Molecular Formula : C15H12ClN3O2
  • Molecular Weight : 301.73 g/mol
  • IUPAC Name : N-(1H-benzimidazol-2-yl)-2-(2-chlorophenoxy)acetamide
  • CAS Number : 21202-05-1

Antiproliferative Activity

Recent studies have demonstrated that derivatives of benzimidazole, including this compound, exhibit notable antiproliferative effects against various cancer cell lines. For instance, a related benzimidazole compound exhibited an IC50 value of 16.38 μM against the MDA-MB-231 breast cancer cell line, indicating strong cytotoxicity .

Table 1: Antiproliferative Activity of Benzimidazole Derivatives

CompoundCell LineIC50 (μM)
1gMDA-MB-23116.38
2dMDA-MB-23129.39
1eMDA-MB-23162.30

These compounds induce apoptosis through mechanisms such as mitochondrial membrane potential disruption and caspase activation .

Antibacterial Activity

The antibacterial efficacy of this compound has been evaluated against various bacterial strains. In a comparative study, it was found to have minimal inhibitory concentration (MIC) values of 8 μg/mL against Streptococcus faecalis and Staphylococcus aureus, including methicillin-resistant strains .

Table 2: Antibacterial Activity of Benzimidazole Derivatives

CompoundBacterial StrainMIC (μg/mL)
2gStreptococcus faecalis8
2gStaphylococcus aureus4
2gMRSA (Methicillin-resistant)4

The strong antibacterial activity suggests that this compound could be a potential candidate for treating bacterial infections, especially in immunocompromised patients .

Antifungal Activity

In addition to its antibacterial properties, this compound has shown moderate antifungal activity against strains like Candida albicans and Aspergillus niger, with MIC values around 64 μg/mL .

Table 3: Antifungal Activity of Benzimidazole Derivatives

CompoundFungal StrainMIC (μg/mL)
1bCandida albicans64
1cAspergillus niger64

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound disrupts mitochondrial function leading to the release of pro-apoptotic factors.
  • Enzyme Inhibition : It has been shown to inhibit key enzymes involved in bacterial cell wall synthesis.
  • Lipophilicity : The compound's lipophilic nature enhances its ability to permeate cell membranes, increasing its bioavailability and efficacy in targeting cancerous and microbial cells .

Case Studies and Research Findings

Several studies have explored the efficacy of benzimidazole derivatives in clinical settings. For example, a study highlighted the performance of these compounds in treating infections in cancer patients, demonstrating their potential to reduce bacterial co-infections during chemotherapy .

Another research effort focused on the structure-activity relationship (SAR) of benzimidazole derivatives, emphasizing modifications that enhance their biological potency while minimizing toxicity .

Q & A

Basic Research Questions

Q. What are the common synthetic methodologies for N-(1H-Benzo[d]imidazol-2-yl)-2-(2-chlorophenoxy)acetamide derivatives?

  • Answer : Key methods include:

  • One-pot synthesis using CBr₄ as a catalyst, enabling efficient cyclization and amidation steps .
  • Claisen-Schmidt condensation with substituted aldehydes and amines in ethanol/piperidine, followed by cyclization with ortho-phenylenediamine .
  • Copper-catalyzed three-component coupling of 2-aminobenzimidazole, sulfonyl azides, and terminal alkynes for functionalized amidines .
    • Characterization : Confirmed via FT-IR, ¹H/¹³C NMR, mass spectrometry, and elemental analysis .

Q. Which spectroscopic techniques are critical for structural elucidation of these compounds?

  • Answer :

  • ¹H/¹³C NMR for identifying proton environments and carbon frameworks (e.g., benzimidazole NH signals at δ ~12 ppm) .
  • FT-IR for detecting functional groups like C=O (~1660–1680 cm⁻¹) and NH stretches (~3178–3417 cm⁻¹) .
  • Mass spectrometry (HRMS) for molecular ion validation and fragmentation patterns .

Q. How are reaction conditions optimized to improve yields?

  • Answer :

  • Catalyst selection : CBr₄ in one-pot reactions reduces steps and improves yields (e.g., 70–85%) .
  • Solvent choice : Ethanol or DMF with KI enhances nucleophilic substitution in aryl halide couplings .
  • Temperature control : Reflux conditions (e.g., 6–8 hours) ensure complete cyclization .

Advanced Research Questions

Q. How do substituent variations influence biological activity and selectivity?

  • Answer :

  • Electron-withdrawing groups (e.g., Cl, NO₂) on the phenyl ring enhance potency in mGluR5 neuroprotection but may reduce cell viability .
  • Triazole-linked derivatives (e.g., compound 6p ) show 68% quorum sensing inhibition in Pseudomonas aeruginosa via LasR binding, attributed to nitro group interactions .
  • Methoxy groups decrease activity due to steric hindrance or reduced electron density .

Q. What computational approaches are used to study interaction mechanisms?

  • Answer :

  • Molecular docking (Schrödinger Glide) identifies key binding residues (e.g., LasR Trp60 and Tyr56 for triazole derivatives) .
  • DFT calculations optimize geometries and predict photophysical properties (e.g., Stokes shift in optoelectronic derivatives) .
  • Molecular dynamics simulations assess stability of ligand-receptor complexes over time .

Q. How can structural modifications enhance photophysical properties for optoelectronic applications?

  • Answer :

  • Planarization : Extended conjugation (e.g., phenanthroimidazole derivatives) increases fluorescence quantum yield (Φ up to 0.72) .
  • Substituent effects : Electron-donating groups (e.g., -OH) improve intramolecular charge transfer (ICT), while nitro groups redshift absorption .
  • Crystallography : X-ray data reveal intermolecular H-bonding (e.g., N–H⋯N) influencing solid-state luminescence .

Q. How are contradictions in biological data resolved (e.g., potency vs. cytotoxicity)?

  • Answer :

  • SAR analysis : Di-substituted analogs (e.g., 3,5-dichloro on benzamide) balance potency (IC₅₀ = 6.4 µM) and low cytotoxicity .
  • Dose-response profiling : Compounds like 6p maintain >60% inhibition at 62.5 µM with minimal HEK cell toxicity .
  • Metabolic stability assays : Liver microsome studies identify labile groups (e.g., acetyl) for further optimization .

Q. What in vitro models evaluate anti-inflammatory activity?

  • Answer :

  • COX-1/COX-2 inhibition assays : Derivatives with acetohydrazide moieties (e.g., 8a ) show IC₅₀ values comparable to indomethacin .
  • NF-κB reporter assays : Compounds like XH-1 suppress TNF-α-induced inflammation via IκBα stabilization .
  • Cellular uptake studies : Fluorescent probes (e.g., benzimidazole-phenol derivatives) track intracellular ROS in macrophages .

Methodological Notes

  • Data consistency : Conflicting bioactivity results (e.g., substituent effects) are contextualized with experimental conditions (e.g., cell lines, assay endpoints) .
  • Advanced tools : Synchrotron X-ray crystallography (e.g., triclinic P1 space group in compound I ) provides atomic-level structural insights .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.